molecular formula C7H6BrFN4 B6343499 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole CAS No. 1451392-67-8

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole

Cat. No.: B6343499
CAS No.: 1451392-67-8
M. Wt: 245.05 g/mol
InChI Key: OQFYZPGIIJSQGQ-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, making it a halogenated derivative of tetrazole. The unique structure of this compound imparts specific chemical properties that are valuable in various scientific and industrial applications.

Scientific Research Applications

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some tetrazole derivatives are used in medicinal chemistry due to their bioisosteric properties .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Tetrazole derivatives are of interest in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole typically involves the reaction of 3-bromo-5-fluoroaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The general reaction scheme can be represented as follows:

    Starting Material: 3-bromo-5-fluoroaniline

    Reagent: Sodium azide (NaN₃)

    Catalyst: Copper(I) iodide (CuI)

    Solvent: Dimethylformamide (DMF)

    Conditions: Heating at 100-120°C for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while cycloaddition reactions can produce complex heterocyclic structures.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenol
  • 3-Bromo-5-fluoroanisole
  • 3-Bromo-5-fluorophenylboronic acid

Uniqueness

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYZPGIIJSQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NNNN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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